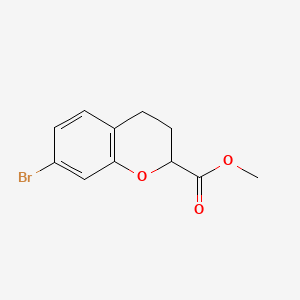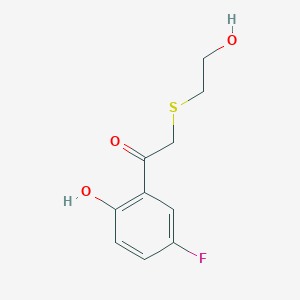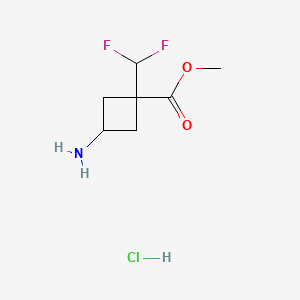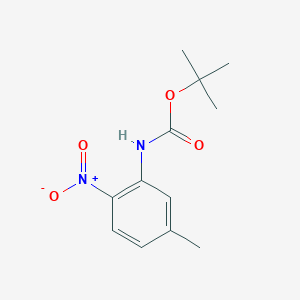![molecular formula C7H12BF4KO B13482566 Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the potassium trifluoroborate family, which is widely recognized for its stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide typically involves the reaction of boronic acids or boronate esters with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to maintain the integrity of the trifluoroborate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent the degradation of the trifluoroborate group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while reduction reactions produce boranes .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide has a wide range of scientific research applications:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group acts as a versatile nucleophile, enabling the compound to form stable bonds with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide: Similar in structure but with different substituents on the oxane ring.
Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide: Another related compound with variations in the functional groups attached to the boron atom.
Uniqueness
Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide stands out due to its unique combination of the trifluoroborate group and the fluoromethyl-substituted oxane ring. This combination imparts distinct chemical properties, making it highly valuable in specialized applications .
Eigenschaften
Molekularformel |
C7H12BF4KO |
|---|---|
Molekulargewicht |
238.07 g/mol |
IUPAC-Name |
potassium;trifluoro-[[4-(fluoromethyl)oxan-4-yl]methyl]boranuide |
InChI |
InChI=1S/C7H12BF4O.K/c9-6-7(5-8(10,11)12)1-3-13-4-2-7;/h1-6H2;/q-1;+1 |
InChI-Schlüssel |
WBNBXFYPOUWFKI-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1(CCOCC1)CF)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


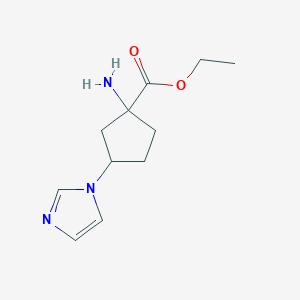
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
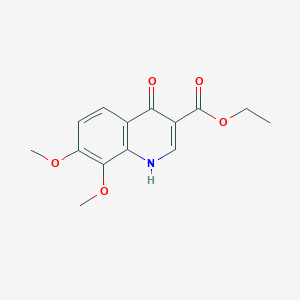
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
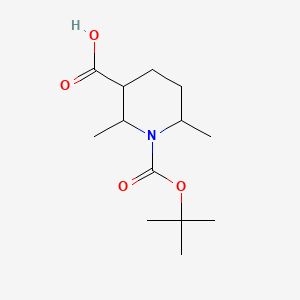
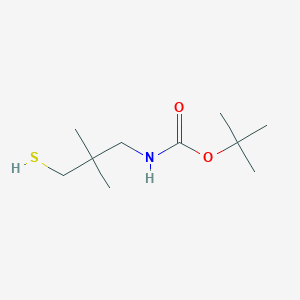
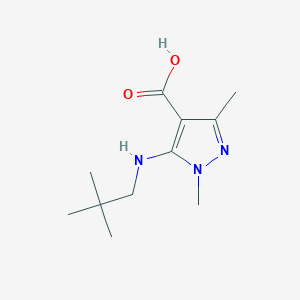
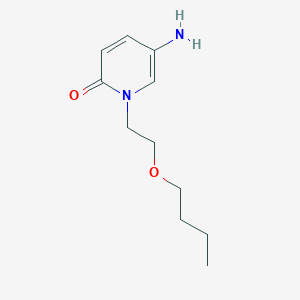
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
